molecular formula C8H15NO6 B583411 N-acetyl-D-[1-13C]galactosamine CAS No. 478518-53-5

N-acetyl-D-[1-13C]galactosamine

Cat. No.: B583411
CAS No.: 478518-53-5
M. Wt: 222.201
InChI Key: OVRNDRQMDRJTHS-GCYRFSSTSA-N
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Description

N-acetyl-D-[1-13C]galactosamine is a labeled analogue of D-N-acetylgalactosamine, an amino sugar derivative of galactose. This compound is significant in various biochemical and medical research applications due to its role in glycosylation processes and its use as a metabolic tracer.

Biochemical Analysis

Biochemical Properties

N-acetyl-D-[1-13C]galactosamine interacts with a variety of enzymes, proteins, and other biomolecules. As uridine diphosphate (UDP)-GalNAc, this compound is the initial O-linked sugar to many serine and threonine residues in protein glycosylations . The nature of these interactions is complex and involves multiple biochemical pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an initial O-linked sugar, it plays a crucial role in protein glycosylations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-acetyl-D-[1-13C]galactosamine typically involves the peracetylation of D-galactosamine hydrochloride to form D-galactosamine pentaacetate. This is followed by the selective removal of O-acetyl groups to yield N-acetyl-D-galactosamine . The reaction conditions include using acetic anhydride as the acylating agent and 4-dimethylaminopyridine as the acid-binding agent, with the reaction temperature maintained between -5°C to 5°C .

Industrial Production Methods: Industrial production methods for N-acetyl-D-galactosamine involve similar synthetic routes but are optimized for large-scale production. This includes the use of organic bases with specific pKa values to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: N-acetyl-D-[1-13C]galactosamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Common substitution reactions involve replacing hydroxyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

N-acetyl-D-[1-13C]galactosamine is widely used in scientific research, including:

    Chemistry: As a metabolic tracer in nuclear magnetic resonance (NMR) studies to investigate metabolic pathways.

    Biology: In glycosylation studies to understand protein-carbohydrate interactions.

    Medicine: As a diagnostic tool in imaging and metabolic studies.

    Industry: Used in the production of glycosylated proteins and other biotechnological applications.

Comparison with Similar Compounds

    N-acetylglucosamine: Another amino sugar involved in glycosylation.

    Galactosamine: A precursor in the biosynthesis of glycosaminoglycans.

    N-acetylgalactosamine: The non-labeled analogue of N-acetyl-D-[1-13C]galactosamine.

Uniqueness: this compound is unique due to its isotopic labeling, which allows for detailed metabolic studies using NMR and other spectroscopic techniques. This labeling provides insights into metabolic pathways that are not possible with non-labeled analogues.

Properties

IUPAC Name

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1/i8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-GCYRFSSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[13CH]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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